

2-Chloro-5-(trifluoromethyl)nicotinic acid

molecular weight

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Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethyl)nicotinic acid

Cat. No.: B3024677

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An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)nicotinic acid

This guide provides a comprehensive technical overview of **2-Chloro-5-(trifluoromethyl)nicotinic acid**, a key building block in modern medicinal and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, analytical characterization, and safe handling protocols. The information is presented to not only guide laboratory practice but also to provide a deeper understanding of the chemical principles at play.

Core Molecular Attributes

2-Chloro-5-(trifluoromethyl)nicotinic acid, registered under CAS Number 505084-59-3, is a substituted pyridinecarboxylic acid.^{[1][2]} Its structure, featuring a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position of the pyridine ring, imparts unique electronic properties that are highly valuable in the synthesis of complex organic molecules.

Molecular Formula and Weight

The molecular formula of the compound is $C_7H_3ClF_3NO_2$.^{[1][2]} The precise molecular weight is a critical parameter for quantitative analysis, reaction stoichiometry, and spectroscopic interpretation. It is calculated by summing the atomic weights of its constituent atoms.

Table 1: Molecular Weight Calculation

Element	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon (C)	7	12.011	84.077
Hydrogen (H)	3	1.008	3.024
Chlorine (Cl)	1	35.453	35.453
Fluorine (F)	3	18.998	56.994
Nitrogen (N)	1	14.007	14.007
Oxygen (O)	2	15.999	31.998
Total	225.553		

Note: Atomic weights are based on IUPAC standard values. Commercially available materials often cite a molecular weight of 225.55 or 225.56 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

Understanding the physical properties of a compound is paramount for its handling, purification, and application in synthetic protocols.

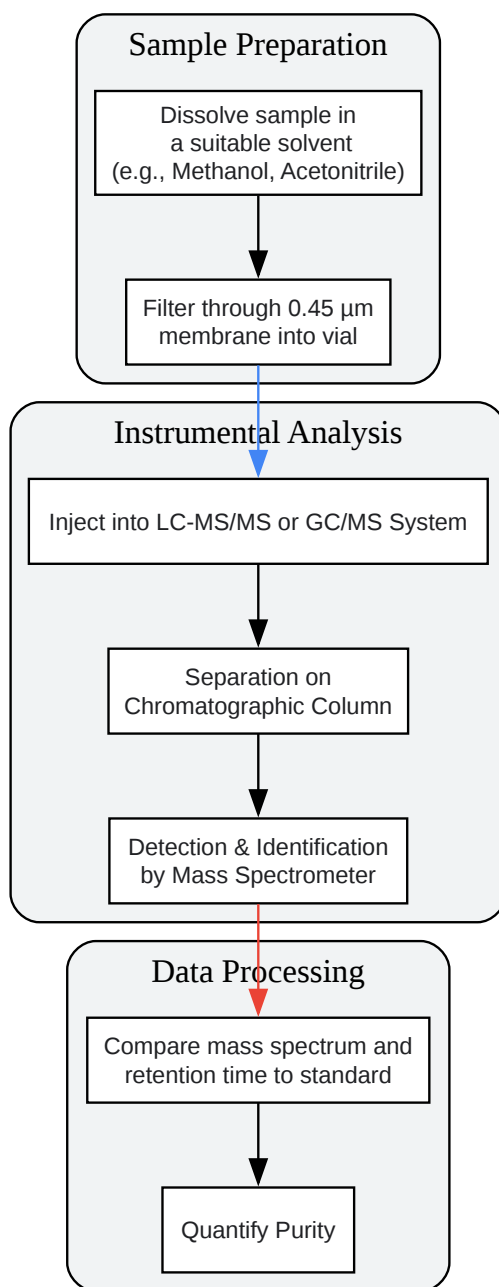
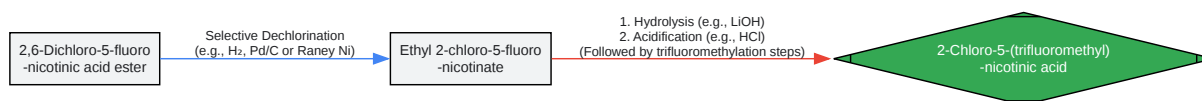
Table 2: Key Physicochemical Data

Property	Value	Source(s)
Appearance	Solid	[3]
Melting Point	173°C to 178°C	[3]
Boiling Point	Not available (decomposes)	
Density	1.6 ± 0.1 g/cm ³	[4]
LogP	2.2	[4]

Synthesis Pathway and Rationale

The synthesis of halogenated and trifluoromethylated nicotinic acids is a subject of significant interest due to their utility as intermediates. A common strategy involves the selective modification of a pre-existing pyridine ring. One plausible approach begins with the selective dechlorination of a 2,6-dichloro-5-fluoro-nicotinic acid derivative, followed by hydrolysis. This method is advantageous as it can shorten the synthetic route and improve overall yield compared to other methods that may require the use of odorous thiols.[5]

The diagram below illustrates a generalized workflow for synthesizing nicotinic acid derivatives, highlighting the key transformation steps.



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